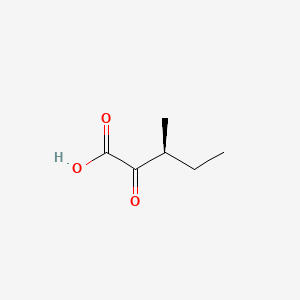

Pentanoic acid, 3-methyl-2-oxo-, (3S)-

概要

説明

- 構造的には、L-イソロイシン (分岐鎖アミノ酸)とケトグルタル酸 (α-ケトグルタル酸)から形成された複合体のカルシウム塩です。 .

- この化合物は、その独特の特性から様々な分野で応用されています。

製法

- α-ケトイソロイシンの合成経路には、L-イソロイシンとケトグルタル酸をカルシウムイオンの存在下で組み合わせることが含まれます。

- 工業生産方法には、発酵プロセスや化学合成が含まれる場合があります。

準備方法

- The synthetic routes for alpha-Keto-isoleucine involve combining L-isoleucine with ketoglutarate in the presence of calcium ions.

- Industrial production methods may include fermentation processes or chemical synthesis.

化学反応の分析

- α-ケトイソロイシンは、様々な反応を起こす可能性があります:

酸化: 特定の条件下で酸化される可能性があります。

還元: 還元反応は、その官能基を修飾する可能性があります。

置換: 置換反応は、特定の部位で起こる可能性があります。

- 一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および酸/塩基触媒が含まれます。

- 生成される主な生成物は、反応条件と反応物によって異なります。

科学的研究の応用

化学: α-ケトイソロイシンは、有機合成における前駆体として機能します。

生物学: 細胞代謝やタンパク質合成に役割を果たします。

医学: 研究では、特に慢性腎不全や急性腎機能障害の管理における潜在的な治療効果が検討されています。

産業: 医薬品、食品添加物、その他の分野で応用が見られる可能性があります。

作用機序

- α-ケトイソロイシンの効果は、代謝経路への関与を通じて媒介される可能性があります。

- 酵素、受容体、またはトランスポーターと相互作用し、細胞プロセスに影響を与えます。

- その正確なメカニズムを解明するには、さらなる研究が必要です。

類似化合物の比較

- α-ケトイソロイシンは、L-イソロイシンとケトグルタル酸の特定の組み合わせにより、独自です。

- 類似の化合物には、他の分岐鎖ケト酸(例:α-ケトイソカプロン酸、α-ケト-β-メチルバレル酸、α-ケトイソバレル酸)などがあります。 .

類似化合物との比較

- Alpha-Keto-isoleucine is unique due to its specific combination of L-isoleucine and ketoglutarate.

- Similar compounds include other branched-chain keto acids (e.g., α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate) .

特性

IUPAC Name |

(3S)-3-methyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYSWDUAOAHFM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179505 | |

| Record name | (3S)-3-Methyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

915.5 mg/mL | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24809-08-3 | |

| Record name | Alpha-Keto-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024809083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-3-Methyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-OXO-PENTANOIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQL9PAO004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the proposed preparation method for Alpha-Keto-isoleucine-calcium dihydrate described in the research?

A1: The research paper "" introduces a novel method for synthesizing Alpha-Keto-isoleucine-calcium dihydrate. This method utilizes a micro-negative pressure ring-opening reaction with Sec-butyl hydantoin as the starting material. The researchers claim this method offers several advantages over existing techniques, including:

Q2: What structural insights about Alpha-Keto-isoleucine are revealed through its interaction with a solute-binding protein?

A2: While the provided abstract "" does not provide specific details about the interaction, it highlights that a solute-binding protein from Anabaena variabilis ATCC 29413 can bind to (3S)-3-Methyl-2-oxopentanoic acid (Alpha-Keto-isoleucine). This suggests that Alpha-Keto-isoleucine possesses structural features complementary to the binding site of this protein. Further research on this interaction could shed light on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1218742.png)

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-](/img/structure/B1218743.png)